![molecular formula C15H22N2O4 B13607922 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid undergoes various types of reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Applications De Recherche Scientifique
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid primarily involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the reactivity of the amino group. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to regenerate the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(tert-Butoxycarbonyl)amino]butanoic acid
- 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
- tert-Butyl (2S)-2-amino-3-phenylpropanoate hydrochloride
Uniqueness
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a phenyl and methyl-substituted propanoic acid. This combination provides distinct reactivity and stability characteristics, making it particularly useful in peptide synthesis and other organic reactions .
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
3-[N-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-11-5-7-12(8-6-11)17(4)10-9-13(18)19/h5-8H,9-10H2,1-4H3,(H,16,20)(H,18,19) |
Clé InChI |
WGMJVPNOBHAXKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


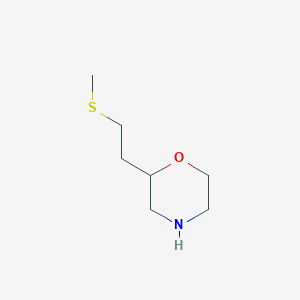
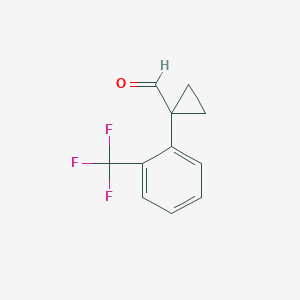
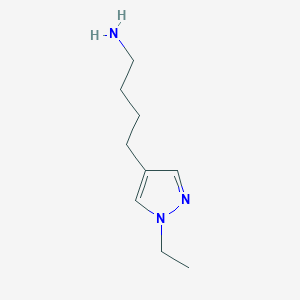
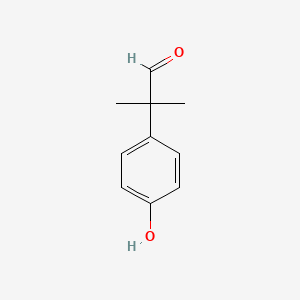
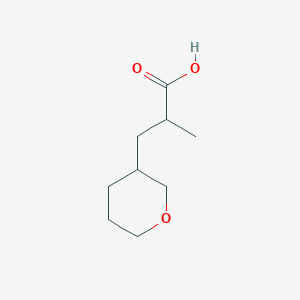
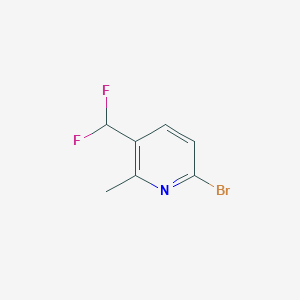
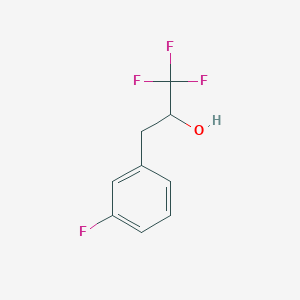
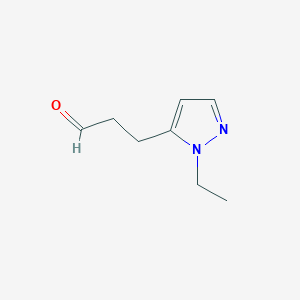
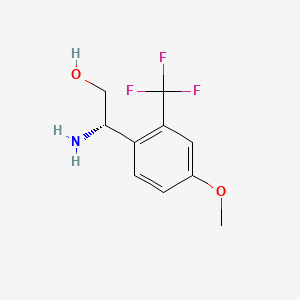
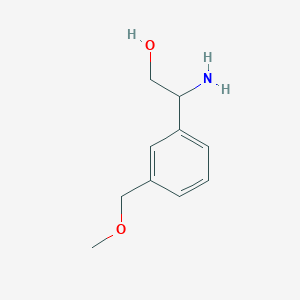

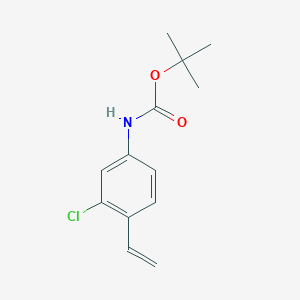
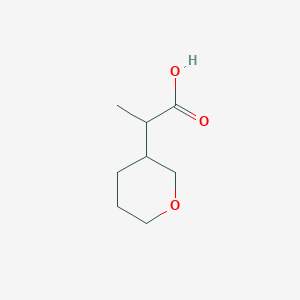
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
